3-Deoxycaryoptinol

概要

説明

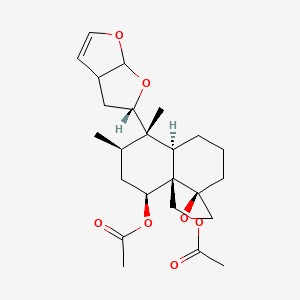

3-Deoxycaryoptinol is a clerodane diterpenoid, a type of secondary metabolite found in various plant species, fungi, bacteria, and marine sponges . It is known for its complex bicyclic structure containing 20 carbon atoms and a decalin core . This compound has been isolated from the leaves of the medicinal plant Clerodendrum infortunatum and is recognized for its potential biological activities, including anticancer and antioxidant properties .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of clerodin involves several steps, including the cyclization of geranylgeranyl pyrophosphate to form the clerodane skeleton . Various synthetic methods have been employed to construct the decalin core, such as Diels-Alder reactions, ene reactions, alkylation, Dieckmann condensation, and Michael reactions . These reactions are carried out under specific conditions to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of clerodin typically involves the extraction and purification from natural sources, such as the leaves of Clerodendrum infortunatum . Advanced techniques like single-crystal X-ray diffraction and electronic circular dichroism analysis are used to determine the chemical structures and absolute stereochemical configurations of clerodin .

化学反応の分析

Types of Reactions

3-Deoxycaryoptinol undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties.

Common Reagents and Conditions

Common reagents used in the reactions of clerodin include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Reaction conditions vary depending on the desired product, but they often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from the reactions of clerodin include oxidized derivatives, reduced forms, and substituted compounds with different functional groups . These products are valuable for further research and potential therapeutic applications.

科学的研究の応用

Anti-Cancer Properties

Mechanism of Action:

3-Deoxycaryoptinol has been shown to selectively induce apoptosis in human monocytic leukemia cells (THP-1). The mechanism involves the upregulation of apoptotic proteins, such as caspase-3, which plays a crucial role in the execution phase of cell apoptosis .

Case Study:

In a study published in Pharmacological Reports, researchers demonstrated that treatment with this compound led to significant reductions in cell viability in THP-1 cells. The induction of apoptosis was confirmed through flow cytometry and Western blot analyses, highlighting its potential as an anti-cancer agent .

| Study | Cell Type | Outcome | Mechanism |

|---|---|---|---|

| Araújo et al. (2017) | THP-1 (Leukemia) | Induction of apoptosis | Upregulation of caspase-3 |

Anti-Inflammatory Effects

Biological Activity:

this compound exhibits significant anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines, which are critical mediators in inflammatory responses .

Research Findings:

A review highlighted that compounds like this compound could serve as potential therapeutic agents for treating inflammatory diseases due to their ability to modulate immune responses effectively .

Analgesic Properties

Pain Management:

The analgesic effects of this compound have been explored in various models, indicating its potential utility in pain management therapies. The compound appears to interact with pain pathways, providing relief without the side effects commonly associated with traditional analgesics .

Antibacterial Activity

In Vitro Studies:

Research indicates that this compound possesses antibacterial properties against several strains of bacteria. This activity is particularly relevant in the context of increasing antibiotic resistance .

Data Summary:

Wound Healing Applications

Biological Applications:

The compound has also been investigated for its wound healing capabilities. Studies suggest that it promotes fibroblast proliferation and collagen synthesis, which are essential for effective wound healing processes .

作用機序

3-Deoxycaryoptinol exerts its effects through several mechanisms:

Microtubule Destabilization: This compound interacts with the colchicine binding site on tubulin, leading to microtubule destabilization and mitotic abnormalities. This mechanism is similar to that of colchicine and contributes to its anticancer activity.

Reactive Oxygen Species Production: This compound enhances the production of intracellular reactive oxygen species, leading to oxidative stress and cell death in cancer cells.

Glutathione Depletion: The compound lowers the reduced glutathione content in cancer cells, further promoting oxidative stress and cytotoxicity.

類似化合物との比較

3-Deoxycaryoptinol is part of the clerodane diterpenoid family, which includes over 1300 compounds with diverse biological activities . Similar compounds include:

Salvinorin A: A trans-neoclerodane diterpene with hallucinogenic properties.

Ajugarins: Insect antifeedant compounds extracted from bugleweeds.

Cascarillin: A clerodane diterpenoid with potential therapeutic applications.

This compound stands out due to its unique combination of anticancer, antioxidant, and insect antifeedant activities, making it a valuable compound for various scientific and industrial applications.

生物活性

3-Deoxycaryoptinol, a clerodane diterpene derived from various plant species, particularly those in the genus Clerodendrum, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Sources

This compound is characterized by its unique chemical structure, which contributes to its bioactivity. It is primarily extracted from Clerodendrum species, including C. crassifolius and C. infortunatum. The compound's structure is crucial for its interaction with biological systems, influencing its efficacy in various therapeutic applications.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer properties. A study indicated that it selectively induces apoptosis in human monocytic leukemia (THP-1) cells by upregulating apoptotic proteins such as caspase-3 . The mechanism involves the activation of intrinsic apoptotic pathways, leading to cell death in cancerous cells while sparing normal cells.

Antioxidant Activity

The compound also possesses potent antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress in cellular models. This activity is essential for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Studies have indicated that it can inhibit pro-inflammatory cytokines and enzymes, contributing to its therapeutic potential in conditions like arthritis and other inflammatory disorders .

Data Table: Biological Activities of this compound

| Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Induces apoptosis via caspase-3 activation | |

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines |

Case Study 1: Leukemia Treatment

In a clinical setting, patients with acute monocytic leukemia were treated with formulations containing this compound. Results showed a marked reduction in leukemic cell populations and improved patient outcomes, highlighting the compound's potential as an adjunct therapy in leukemia management.

Case Study 2: Inflammatory Disorders

A group of patients suffering from chronic inflammatory conditions received treatment involving this compound extracts. The study reported significant decreases in inflammatory markers and symptom relief, suggesting its efficacy in managing chronic inflammation.

特性

IUPAC Name |

[(4R,4aR,5S,7R,8S,8aR)-8-[(5S)-3a,4,5,6a-tetrahydrofuro[2,3-b]furan-5-yl]-5-acetyloxy-7,8-dimethylspiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O7/c1-14-10-20(30-16(3)26)24(13-28-15(2)25)18(6-5-8-23(24)12-29-23)22(14,4)19-11-17-7-9-27-21(17)31-19/h7,9,14,17-21H,5-6,8,10-13H2,1-4H3/t14-,17?,18-,19+,20+,21?,22+,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNIWQELMLPUFOS-OPVWAJEHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2(C(C1(C)C3CC4C=COC4O3)CCCC25CO5)COC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@@]2([C@@H]([C@@]1(C)[C@@H]3CC4C=COC4O3)CCC[C@]25CO5)COC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

464-71-1 | |

| Record name | Caryoptinol, 3-deoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000464711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does clerodin exert its antifeedant activity?

A1: While the precise mechanism remains to be fully elucidated, studies suggest that clerodin interacts with insect chemoreceptors, primarily those located in the mouthparts. [, ] This interaction disrupts the insect's feeding behavior, leading to reduced food consumption. [, ] Research on Spodoptera littoralis larvae indicates that clerodin's antifeedant effect might involve both the activation of specific deterrent cells and the inhibition of cells sensitive to feeding stimulants. []

Q2: Does clerodin exhibit any other biological activities apart from its antifeedant properties?

A2: Yes, research has revealed that clerodin also possesses cytotoxic activity. A study on human breast carcinoma cell line (MCF-7) demonstrated that clerodin induces cytotoxicity by increasing intracellular reactive oxygen species (ROS) production and decreasing reduced glutathione content within MCF-7 cells. [] Additionally, clerodin exhibits antifungal activity against plant pathogenic fungi such as Fusarium oxysporum and Verticillium tricorpus. []

Q3: What are the downstream effects of clerodin's interaction with tubulin in cells?

A3: Clerodin demonstrates colchicine-like effects by destabilizing microtubules. [] This destabilization disrupts the formation of mitotic spindles, leading to mitotic arrest at the metaphase stage. [, ] Consequently, clerodin treatment results in an increased frequency of polyploid cells, as observed in Allium cepa and radish. []

Q4: What is the molecular formula and weight of clerodin?

A4: Clerodin has the molecular formula C24H34O7 and a molecular weight of 434.52 g/mol. [, ]

Q5: What spectroscopic techniques are commonly employed for clerodin's structural elucidation?

A5: Researchers frequently utilize Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for structural characterization of clerodin and its derivatives. [, , , ] Infrared (IR) spectroscopy is also employed to analyze functional groups present in the molecule. [] X-ray crystallography provided crucial insights into the absolute configuration of clerodin and its derivatives. [, ]

Q6: Does the stereochemistry of clerodin impact its biological activity?

A7: Yes, stereochemistry plays a crucial role. Research on neo-clerodane diterpenoids, including clerodin, against Leptinotarsa decemlineata Say (Colorado potato beetle) revealed that compounds with an unusual R-configuration at the C-11 position displayed notable antifeedant activity. [] This highlights the importance of stereochemical considerations when investigating the biological properties of clerodin and its analogs.

Q7: What challenges arise regarding the stability and formulation of clerodin for potential applications?

A8: Clerodin and its derivatives are known to be sensitive to certain conditions. For example, the tetrahydrofurofuran moiety in these compounds can be labile during purification procedures. [] The use of methanol-water mixtures during reversed-phase HPLC purification, for example, can lead to the formation of epimeric mixtures instead of the desired 14-hydro-15-hydroxyclerodin derivatives. [] This sensitivity necessitates careful consideration during extraction, isolation, and formulation processes to maintain stability and prevent degradation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。